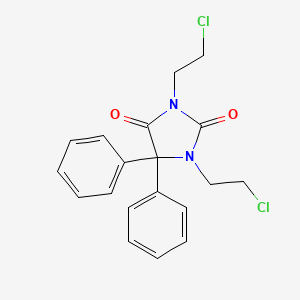
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups and a diphenylimidazolidine core. It is often studied for its potential therapeutic properties and its role in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine with diphenylimidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methylene dichloride, and at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway.
Applications De Recherche Scientifique
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical research.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment, due to its ability to interfere with DNA replication and transcription .
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione involves its ability to form interstrand crosslinks in DNA. This prevents DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways, including the inhibition of DNA repair enzymes, which enhances its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy, particularly for brain tumors
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent with similar alkylating properties
Uniqueness
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable intermediates and its effectiveness in various applications make it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
61327-86-4 |
|---|---|
Formule moléculaire |
C19H18Cl2N2O2 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
1,3-bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-11-13-22-17(24)19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)23(14-12-21)18(22)25/h1-10H,11-14H2 |
Clé InChI |
XSRKWLPUOSXRRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CCCl)CCCl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


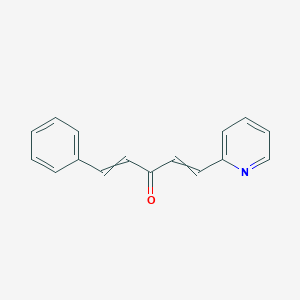
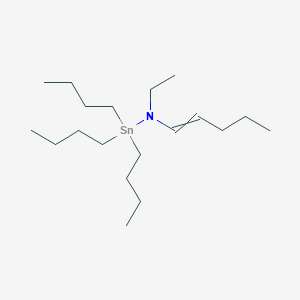

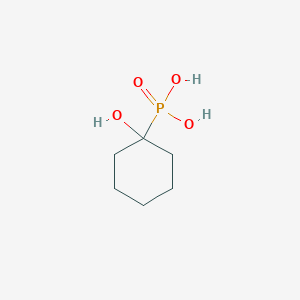
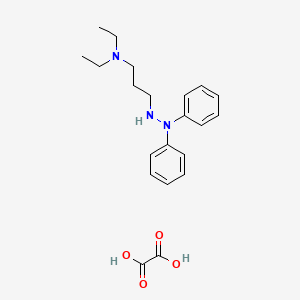

![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)

![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
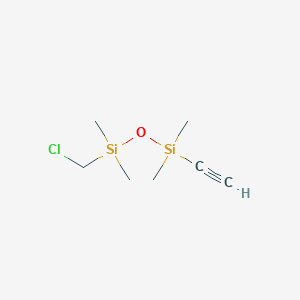
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
